molecular formula C8H12BrNO B2526714 3-Bromo-1-cyclobutylpyrrolidin-2-one CAS No. 1342088-00-9

3-Bromo-1-cyclobutylpyrrolidin-2-one

Cat. No.: B2526714
CAS No.: 1342088-00-9
M. Wt: 218.094
InChI Key: QOHXJUILJIYNTK-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclobutylpyrrolidin-2-one is a brominated lactam featuring a pyrrolidin-2-one core substituted with a cyclobutyl group at the nitrogen atom and a bromine atom at the 3-position. Its molecular formula is C₈H₁₂BrNO, with a molecular weight of 218.09 g/mol (calculated).

Properties

IUPAC Name

3-bromo-1-cyclobutylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHXJUILJIYNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-cyclobutylpyrrolidin-2-one typically involves the bromination of 1-cyclobutylpyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-cyclobutylpyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-cyclobutylpyrrolidin-2-one.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 3-azido-1-cyclobutylpyrrolidin-2-one or 3-thiocyanato-1-cyclobutylpyrrolidin-2-one.

    Oxidation: Formation of this compound oxo derivatives.

    Reduction: Formation of 1-cyclobutylpyrrolidin-2-one.

Scientific Research Applications

3-Bromo-1-cyclobutylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares 3-bromo-1-cyclobutylpyrrolidin-2-one with key analogs based on substituents, molecular weight, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural/Functional Differences
This compound C₈H₁₂BrNO 218.09 Cyclobutyl (N1), Br (C3) Compact cyclobutyl ring enhances strain; polar lactam core.
3-Bromo-1-cyclohexylpyrrolidin-2-one C₁₀H₁₆BrNO 246.15 Cyclohexyl (N1), Br (C3) Larger cyclohexyl group increases lipophilicity and steric bulk.
(RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one C₁₂H₁₄BrNO₂ 284.15 3-Methoxybenzyl (N1), Br (C3) Aromatic benzyl group introduces π-π interactions; methoxy enhances electron density.
5-Bromo-1-isopropylpyridin-2(1H)-one C₈H₁₀BrNO 216.08 Isopropyl (N1), Br (C5) Pyridinone core (vs. pyrrolidinone) alters hydrogen-bonding capacity.
3-(4-Bromophenyl)-1-methylpyrrolidine C₁₁H₁₄BrN 232.14 4-Bromophenyl (C3), methyl (N1) Non-lactam structure; aromatic bromine influences electronic properties.
Key Observations:
  • Cycloalkyl vs. Aromatic Substituents : Cyclohexyl and cyclobutyl groups (e.g., ) increase lipophilicity compared to aromatic substituents (e.g., benzyl in ), but aromatic systems enable π-stacking interactions critical for binding in biological targets.
  • Lactam vs.
  • Bromine Position: Bromine at C3 (pyrrolidinone) vs. C5 (pyridinone in ) affects regioselectivity in reactions such as nucleophilic substitutions.

Physicochemical Properties

  • Solubility : The cyclobutyl substituent in the target compound likely reduces aqueous solubility compared to smaller alkyl groups (e.g., isopropyl in ) but improves it relative to aromatic analogs (e.g., 3-methoxybenzyl in ).
  • Reactivity: Bromine at C3 in the pyrrolidinone ring is more sterically accessible than in bulkier analogs (e.g., cyclohexyl in ), favoring nucleophilic substitution or cross-coupling reactions.

Biological Activity

3-Bromo-1-cyclobutylpyrrolidin-2-one is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C8H12BrNO. The compound features a pyrrolidinone ring with a bromine atom and a cyclobutyl group, which contributes to its distinct reactivity and potential interactions with biological systems.

PropertyValue
Molecular FormulaC8H12BrNO
Molecular Weight218.09 g/mol
IUPAC NameThis compound
InChI KeyQOHXJUILJIYNTK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the bromination of 1-cyclobutylpyrrolidin-2-one using bromine or N-bromosuccinimide (NBS) in dichloromethane at room temperature. This method allows for the selective introduction of the bromine atom into the pyrrolidinone structure, which is crucial for its subsequent biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom facilitates halogen bonding, enhancing the compound's binding affinity to proteins or enzymes. The cyclobutyl group adds steric hindrance, influencing the compound's conformation and its interactions within biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

1. Antimicrobial Activity
Studies have indicated that compounds with halogen substitutions often exhibit enhanced antimicrobial properties. Preliminary tests suggest that this compound may possess activity against certain bacterial strains, although further studies are needed to quantify this effect.

2. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, research has explored its potential neuropharmacological effects. Initial findings suggest that it may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.

3. Drug Development
As an intermediate in organic synthesis, this compound is being investigated for its potential as a precursor in drug development, particularly in creating novel therapeutic agents targeting neurological disorders.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study 1: Antimicrobial Testing
    A study evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition at higher concentrations, warranting further investigation into its mechanism of action and potential as an antimicrobial agent.
  • Case Study 2: Neuropharmacological Screening
    In a behavioral study on rodents, administration of the compound showed altered locomotor activity, suggesting possible central nervous system effects. This aligns with observations from similar compounds in its class.

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